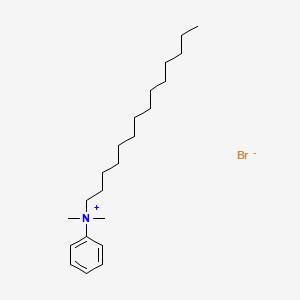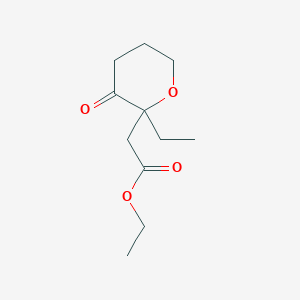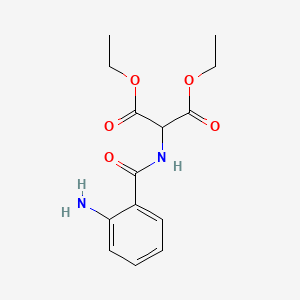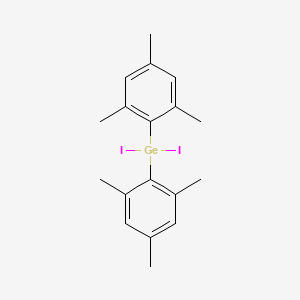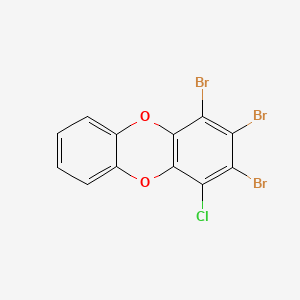
Dibenzo(b,e)(1,4)dioxin, tribromochloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(b,e)(1,4)dioxin, tribromochloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with three bromine atoms and one chlorine atom attached to the structure. This compound is part of the broader family of dibenzodioxins, which are known for their environmental persistence and potential toxicity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, tribromochloro- typically involves the bromination and chlorination of dibenzo-1,4-dioxin. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of dibenzo(b,e)(1,4)dioxin, tribromochloro- may involve large-scale halogenation reactions under controlled conditions to ensure the desired substitution pattern on the dibenzo-1,4-dioxin framework. The process requires careful handling of reagents and by-products to minimize environmental impact and ensure safety .
化学反応の分析
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, tribromochloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less substituted dibenzodioxins.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include various substituted dibenzodioxins, quinones, and other oxygenated compounds .
科学的研究の応用
Dibenzo(b,e)(1,4)dioxin, tribromochloro- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and environmental behavior of halogenated dibenzodioxins.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interaction with biological molecules.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
作用機序
The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromochloro- involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways and gene expression changes. This interaction can result in toxic effects, including disruption of cellular processes and induction of oxidative stress .
類似化合物との比較
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound without halogen substitutions.
Dibenzo(b,e)(1,4)dioxin, 1,2,4-trichloro-: A similar compound with three chlorine atoms instead of bromine.
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrachloro-: A fully chlorinated derivative.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, tribromochloro- is unique due to its specific halogenation pattern, which influences its chemical reactivity, environmental persistence, and biological activity. The presence of both bromine and chlorine atoms can result in distinct interactions with biological systems and different environmental behaviors compared to fully chlorinated or brominated analogs .
特性
CAS番号 |
107227-73-6 |
|---|---|
分子式 |
C12H4Br3ClO2 |
分子量 |
455.32 g/mol |
IUPAC名 |
1,2,3-tribromo-4-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br3ClO2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
InChIキー |
SAWWGIFMFJWPFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


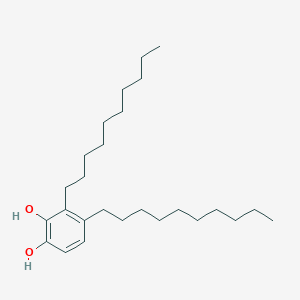

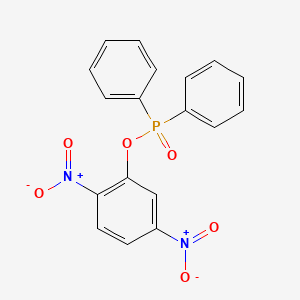

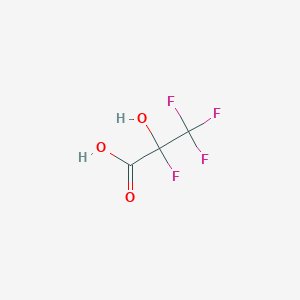
![3-[(3-Methylbutyl)amino]butan-2-ol](/img/structure/B14317001.png)
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14317013.png)
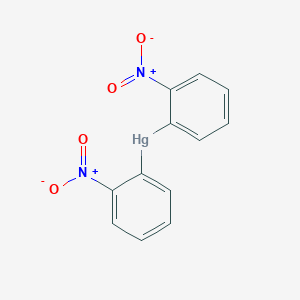

![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)
